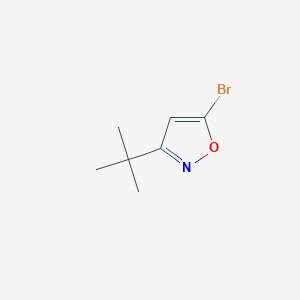![molecular formula C18H16N2O4S2 B2680396 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate CAS No. 1396858-82-4](/img/structure/B2680396.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions . For example, the synthesis of “1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives” involved various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate” is complex, as indicated by its IUPAC name . The related compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-ol” has a molecular weight of 206.27 . More detailed information about the molecular structure was not found in the search results.Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research on derivatives closely related to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate has shown significant antimicrobial and antifungal properties. Studies have demonstrated the synthesis of novel azetidinones and their subsequent evaluation for antibacterial and antifungal efficacy. These compounds have shown promising activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and the fungus Candida albicans. The structural attributes of these compounds contribute to their antimicrobial potency, highlighting their potential in developing new therapeutic agents (Sanjay D. Prajapati & M. Thakur, 2014; K. Mistry & K. R. Desai, 2006).
Corrosion Inhibition
Another notable application is in the field of corrosion inhibition, where related compounds have been evaluated for their efficacy in protecting oil well tubular steel in hydrochloric acid solutions. These studies have shown that certain azetidinones act as mixed-type inhibitors, efficiently preventing steel corrosion through adsorption, which follows the Langmuir adsorption isotherm model. This suggests their potential use in industrial applications to extend the life of metal structures in corrosive environments (M. Yadav, D. Sharma, & Sumit Kumar, 2015).
Anti-Diabetic and Renoprotective Activities
Compounds with structural similarities have also been synthesized and evaluated for their anti-diabetic and renoprotective activities. These studies have identified several derivatives that exhibit remarkable antihyperglycemic effects and significant renoprotective activity, offering a new avenue for the treatment of diabetes and its complications (A. A. O. Abeed, M. Youssef, & R. Hegazy, 2017).
Antitubercular and Anticancer Properties
Further research into azetidinone derivatives has revealed their potential as antitubercular and anticancer agents. Novel sulfonyl derivatives have shown moderate to significant activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in treating tuberculosis. Additionally, certain compounds have exhibited potent cytotoxic properties towards monolayer tumor cells, underscoring their potential in cancer therapy (G. V. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013; Eman K. A. Abdelall, M. Mohamed, & A. Abdelhamid, 2010).
Propriétés
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-26(22,23)14-6-4-5-12(9-14)17(21)24-13-10-20(11-13)18-19-15-7-2-3-8-16(15)25-18/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANJOBUACZQFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile](/img/structure/B2680313.png)
![(E)-2-[(4,4-dimethyl-1,3-oxazolan-3-yl)carbonyl]-3-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2680314.png)
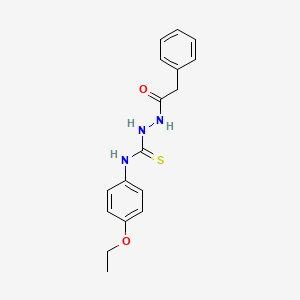
![(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2680317.png)
![4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2680318.png)
![5-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2680324.png)
![N-(2-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2680325.png)
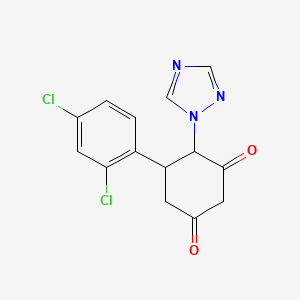
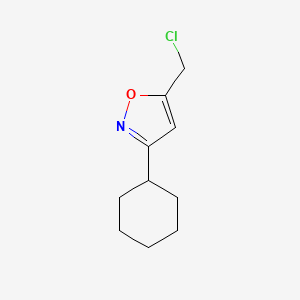
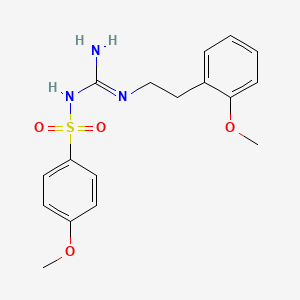
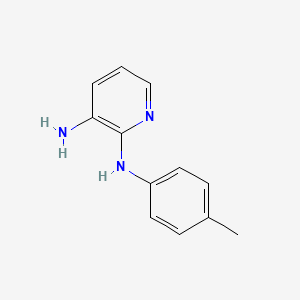
![Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate](/img/structure/B2680333.png)

